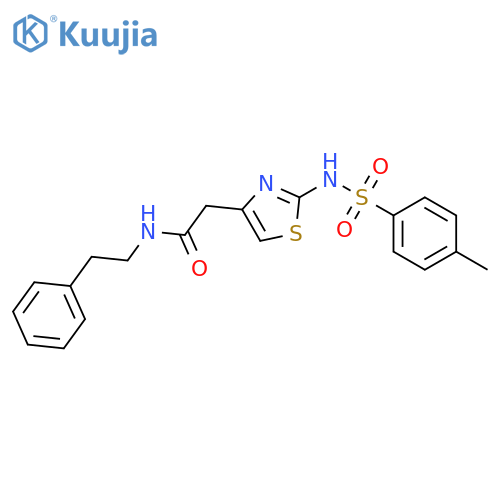

Cas no 922022-40-0 (2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide)

2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide

- 2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

- 922022-40-0

- AKOS024639236

- 2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

- F2322-0365

- 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide

-

- インチ: 1S/C20H21N3O3S2/c1-15-7-9-18(10-8-15)28(25,26)23-20-22-17(14-27-20)13-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)

- InChIKey: BDUXXJIORGOVHB-UHFFFAOYSA-N

- SMILES: C(NCCC1=CC=CC=C1)(=O)CC1=CSC(NS(C2=CC=C(C)C=C2)(=O)=O)=N1

計算された属性

- 精确分子量: 415.10243389g/mol

- 同位素质量: 415.10243389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 28

- 回転可能化学結合数: 8

- 複雑さ: 594

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 125Ų

2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2322-0365-5mg |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-2mg |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-2μmol |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-5μmol |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-4mg |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-10μmol |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-20μmol |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-10mg |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-20mg |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2322-0365-25mg |

2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

922022-40-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide 関連文献

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamideに関する追加情報

Introduction to Compound with CAS No. 922022-40-0 and Product Name: 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide

The compound identified by the CAS number 922022-40-0 and the product name 2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties.

At the core of this molecule is a thiazole ring, which is a heterocyclic structure consisting of sulfur, nitrogen, and carbon atoms. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-methylbenzenesulfonamido moiety further enhances the compound's pharmacological profile by introducing a sulfonamide group, which is known for its ability to modulate enzyme activity and interact with biological targets.

The N-(2-phenylethyl)acetamide component of the molecule adds another layer of complexity, contributing to its potential as a bioactive agent. This moiety is often incorporated into drug molecules to improve solubility, enhance binding affinity, and modulate metabolic stability. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a promising candidate for further investigation in drug discovery.

Recent research in the field of medicinal chemistry has highlighted the importance of rational drug design, where the structural features of a molecule are carefully tailored to optimize its biological activity. The compound in question aligns well with this approach, as its design incorporates elements that have been shown to be effective in previous drug candidates. Specifically, the thiazole ring has been extensively studied for its potential in treating various diseases, while the sulfonamide and phenylethylamidine groups are known to enhance binding interactions with biological targets.

One particularly intriguing aspect of this compound is its potential application in oncology research. Thiazole derivatives have been reported to exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation. Additionally, sulfonamide-based compounds have shown promise as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells like cancer cells. The N-(2-phenylethyl)acetamide moiety may further contribute to its anti-cancer activity by enhancing cell membrane permeability or by modulating intracellular signaling pathways.

In vitro studies have begun to explore the pharmacological properties of this compound, revealing promising preliminary results. Initial assays have indicated that it demonstrates significant inhibitory activity against certain cancer cell lines, suggesting its potential as an anti-proliferative agent. Furthermore, preliminary toxicology studies have shown that the compound exhibits moderate toxicity at higher concentrations but remains relatively well-tolerated at lower doses. These findings are encouraging and warrant further investigation into its safety profile and therapeutic efficacy.

The development of novel therapeutic agents requires a comprehensive understanding of their interactions with biological systems. Advanced computational methods, such as molecular docking and virtual screening, have been instrumental in predicting the binding affinities and mechanisms of action for new drug candidates. In the case of this compound, computational studies have suggested that it may interact with several key proteins involved in cancer progression. These interactions could potentially lead to novel therapeutic strategies targeting specific pathways critical for tumor growth and survival.

Another area of interest is the potential application of this compound in treating inflammatory diseases. Sulfonamide derivatives are known for their anti-inflammatory properties, often by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The thiazole ring also contributes to anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory cascades. Together, these structural features make this compound a promising candidate for developing new treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the thiazole ring through cyclization reactions followed by functionalization with the sulfonamide group. Subsequent modifications introduce the N-(2-phenylethyl)acetamide moiety through nucleophilic substitution or other coupling reactions. Each step must be optimized to minimize side reactions and maximize efficiency.

The industrial-scale production of pharmaceutical compounds requires stringent quality control measures to ensure consistency and safety. For this compound, analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify its identity and purity. These methods provide detailed information about the molecular structure and help ensure that the final product meets regulatory standards for pharmaceutical use.

As research continues to advance our understanding of disease mechanisms at a molecular level, compounds like this one will play an increasingly important role in developing targeted therapies. The integration of structural biology, computational modeling, and high-throughput screening technologies has accelerated the discovery process significantly over recent years. This compound exemplifies how rational design principles can lead to novel bioactive molecules with therapeutic potential.

In conclusion,922022-40-0,2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide, represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and preliminary biological activity profiles. Its potential applications span multiple therapeutic areas including oncology and inflammation management,making it an exciting subject for future studies aimed at developing new treatments for human diseases.

922022-40-0 (2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide) Related Products

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)

- 1823343-70-9(6-Quinazolinecarbonitrile, 4-methoxy-)

- 17900-95-7(5,6-dibromo-1H-indole-3-carbaldehyde)

- 1427417-54-6(5-bromo-6-fluoro-1-benzofuran)

- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)

- 2167290-46-0((3-oxoheptyl)phosphonic acid)

- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)

- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)

- 2137667-82-2(4,6-Difluoro-2-(trichloromethyl)pyrimidine)